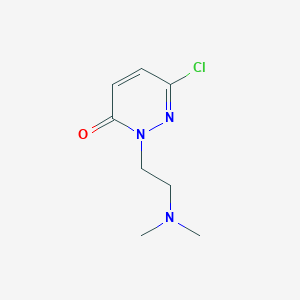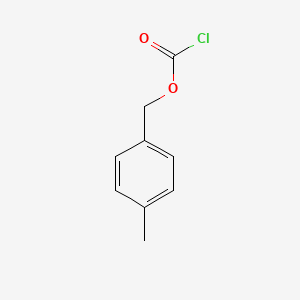
(4-Methylphenyl)methyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)methyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzyl chloroformate, where a methyl group is attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are useful intermediates in organic synthesis.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylbenzyl alcohol and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
4-Methylbenzyl Alcohol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during peptide synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Organic Synthesis: Utilized in the preparation of complex organic molecules.
Wirkmechanismus
The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl Carbonochloridate: Contains a methoxy group instead of a methyl group, offering different reactivity and protection properties.
Uniqueness: (4-Methylphenyl)methyl chloroformate is unique due to the presence of the methyl group, which can influence the reactivity and steric properties of the compound. This can be advantageous in certain synthetic applications where selective reactivity is desired .
Eigenschaften
Molekularformel |
C9H9ClO2 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SHZSTUDDHRIOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


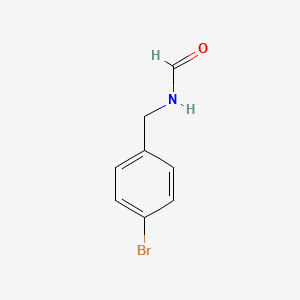
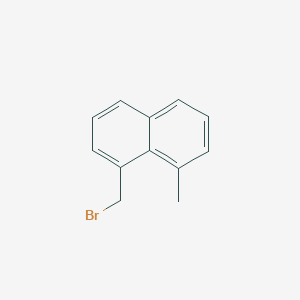
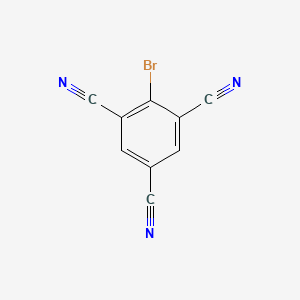
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
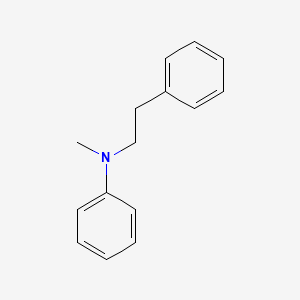
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)
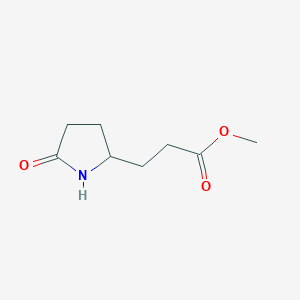
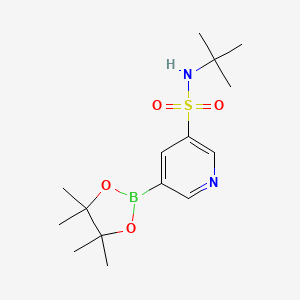
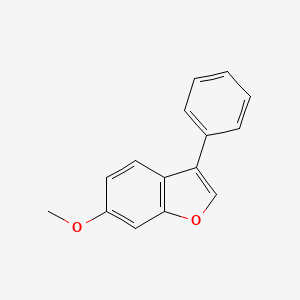
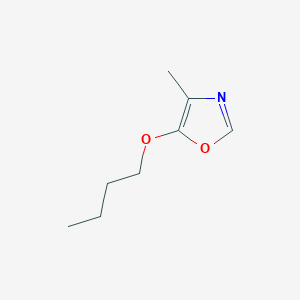
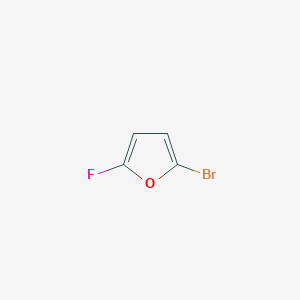
![3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8741919.png)
